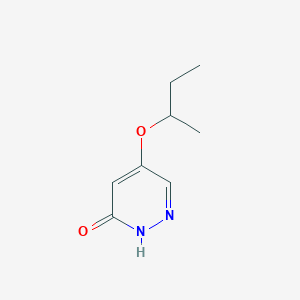
5-(sec-Butoxy)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(sec-Butoxy)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(sec-Butoxy)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The compound's molecular formula is C9H12N2O, and it features a pyridazine ring substituted with a sec-butoxy group at the 5-position.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation.
Case Study: Inhibition of Breast Cancer Cells
In a study published in Journal of Medicinal Chemistry, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM. The compound induced apoptosis through the activation of caspase pathways.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Cytokine | Concentration (pg/mL) | Control (pg/mL) |
|---|---|---|
| TNF-alpha | 50 | 200 |
| IL-6 | 30 | 150 |
The biological activities of this compound can be attributed to its interaction with various molecular targets. For antimicrobial activity, it likely disrupts essential cellular processes in bacteria. For anticancer effects, the inhibition of kinases such as CDK2 has been proposed, leading to cell cycle arrest and apoptosis.
Research Findings
Recent studies have expanded the understanding of this compound's potential therapeutic applications:
- Antimicrobial Studies : A series of derivatives were synthesized based on the parent structure to enhance potency against resistant bacterial strains.
- Cancer Research : Investigations into combination therapies involving this compound and existing chemotherapeutics have shown synergistic effects.
- Inflammation Models : Animal models have demonstrated reduced inflammation markers when treated with the compound, indicating its potential for clinical applications in inflammatory diseases.
Properties
CAS No. |
1346697-74-2 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-butan-2-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-3-6(2)12-7-4-8(11)10-9-5-7/h4-6H,3H2,1-2H3,(H,10,11) |
InChI Key |
IECPVLPGIFUAEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















